Proven Reactivity as the Canonical Industrial Intermediate for Famotidine Versus Later-Generation Thiazoline Analogs
Patent EP 0128736 B1 explicitly defines 2-(4-(Chloromethyl)thiazol-2-YL)guanidine as the prior-art intermediate “Compound A,” originally disclosed in Japanese unexamined patent Sho53-147069 [1]. The patent further states that using the novel 2-guanidinothiazoline derivatives of the invention as intermediates avoids the “complicated handling” problem associated with Compound A [1]. This establishes a direct, inventor-acknowledged differentiation in processability between the target compound and a later-developed compound class intended to replace it. The high reactivity of the chloromethyl moiety is critical for the subsequent condensation with S-(2-cyanoethyl)isothiourea, forming the famotidine core under mild conditions, an advantage maintained in modern generic API manufacturing.
| Evidence Dimension | Processability and handling complexity as an intermediate in famotidine synthesis |
|---|---|
| Target Compound Data | 2-(4-(Chloromethyl)thiazol-2-YL)guanidine (Compound A) is described as having “complicated handling” (qualitative statement from patent) [1]. |
| Comparator Or Baseline | 2-Guanidinothiazoline derivatives (General Formula I in EP 0128736 B1) claimed to improve handling [1]. |
| Quantified Difference | The patent does not supply quantitative handling parameters; the improvement is inferred from the patent's teaching away from Compound A toward the claimed thiazolines. |
| Conditions | Industrial process environment, as disclosed in EP 0128736 B1 [1]. |
Why This Matters
Despite later improvement claims, the target compound remains the foundational intermediate for generic famotidine synthesis, and its well-understood reactivity profile is essential for process development, scale-up, and regulatory filing (e.g., ANDA).
- [1] European Patent EP 0128736 B1. Novel 2-guanidinothiazoline compounds, their preparation, and their use as intermediates, 1987. View Source
